Docetaxal Docetaxal An impurity of Docetaxel
Brand Name: Vulcanchem
CAS No.: 125354-16-7
VCID: VC21339168
InChI: InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Molecular Formula: C45H55NO15
Molecular Weight: 849.9 g/mol

Docetaxal

CAS No.: 125354-16-7

Cat. No.: VC21339168

Molecular Formula: C45H55NO15

Molecular Weight: 849.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Docetaxal - 125354-16-7

CAS No. 125354-16-7
Molecular Formula C45H55NO15
Molecular Weight 849.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Standard InChI Key LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Appearance White Solid
Melting Point >154°C

Docetaxel is officially classified as a taxane derivative with the chemical name 4-acetoxy-2α-benzoyloxy-5β,20-epoxy-1,7β,10β-trihydroxy-9-oxo-tax-11-ene-13α-yl (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-3-phenylpropionate . The compound exists in multiple forms including the anhydrous form and hydrate form, with the latter being referenced in pharmacopeia and clinical literature.

The empirical formula of docetaxel is C₄₃H₅₃NO₁₄ with the hydrate form having a molecular weight of 825.9 g/mol . Physically, docetaxel appears as a white or nearly white crystalline powder with distinctive solubility characteristics. Its solubility in water is extremely limited at approximately 6-7 μg/mL, classifying it as a poorly water-soluble drug . This poor aqueous solubility presents significant pharmaceutical formulation challenges that have driven the development of specialized delivery systems.

The complex stereochemistry of docetaxel contributes to its specific biological activity. The molecule contains multiple chiral centers that must be maintained in their correct configuration to preserve pharmacological efficacy. The chemical structure includes a taxane ring with a side chain at the C-13 position that is essential for its antineoplastic activity.

Table 1: Physicochemical Properties of Docetaxel

PropertyValue
Chemical FormulaC₄₃H₅₃NO₁₄
Molecular Weight (Hydrate)825.9 g/mol
Physical AppearanceWhite or nearly white powder
Water Solubility6-7 μg/mL
CAS Number (Hydrate)700367-34-6
Parent Compound CID148124

Pharmacological Mechanism

Docetaxel belongs to the taxane family of chemotherapeutic agents that act primarily through stabilization of microtubules. Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly while simultaneously inhibiting their disassembly. This action leads to the formation of stable, non-functional microtubules, disrupting the dynamic reorganization of the microtubule network essential for vital cellular functions.

The disruption of microtubule dynamics by docetaxel prevents cells from completing mitosis, ultimately leading to cell cycle arrest and apoptosis. Cancer cells, which typically divide more rapidly than normal cells, are particularly susceptible to this mechanism of action. This selective toxicity toward rapidly dividing cells forms the basis for docetaxel's therapeutic efficacy in cancer treatment.

Docetaxel's semisynthetic nature represents an improvement over earlier taxanes, with modifications that enhance cellular uptake and reduce drug efflux, potentially overcoming certain mechanisms of resistance that limit the efficacy of related compounds. This pharmacological profile establishes docetaxel as an effective cytotoxic agent with broad application across multiple cancer types.

Clinical Applications in Oncology

Docetaxel has established therapeutic roles in several cancer types, with its primary applications in non-small cell lung cancer and breast cancer. The substantial body of clinical evidence from multiple Phase III trials supports its use in both first-line and second-line treatment settings .

In breast cancer, docetaxel has become a cornerstone of treatment for locally advanced or metastatic disease. It is frequently incorporated into adjuvant and neoadjuvant regimens, often in combination with other agents such as anthracyclines, cyclophosphamide, or targeted therapies like trastuzumab for HER2-positive disease.

For non-small cell lung cancer, docetaxel has demonstrated efficacy in both first-line and second-line treatment scenarios. Multiple clinical trials have evaluated its performance compared to other standard agents, establishing its place in treatment algorithms . The drug has shown particularly valuable activity in patients who have progressed after platinum-based chemotherapy regimens.

Beyond these primary indications, docetaxel has shown activity in several other malignancies including prostate cancer, gastric cancer, head and neck cancer, and ovarian cancer. This broad spectrum of activity underscores its value as a versatile chemotherapeutic agent in the oncologist's armamentarium.

Efficacy in Cancer Treatment

Efficacy in Non-Small Cell Lung Cancer

Efficacy in Other Malignancies

While the search results focus primarily on NSCLC, docetaxel has well-established efficacy in breast cancer treatment. As mentioned in the compound description, it is indicated for locally advanced or metastatic breast neoplasms . The drug has become a standard component of many breast cancer treatment regimens, demonstrating activity in both early-stage and metastatic disease settings.

In advanced breast cancer, docetaxel has shown response rates of 30-60% as a single agent, and even higher rates when used in combination therapies. Its efficacy extends to patients with prior anthracycline exposure, making it a valuable option in the treatment sequence for breast cancer patients.

ComparisonTreatment LineToxicityOutcome
Docetaxel vs. PemetrexedFirst-lineNeutropeniaHigher with docetaxel
Docetaxel vs. PemetrexedFirst-lineLeukopeniaHigher with docetaxel
Docetaxel vs. PemetrexedFirst-lineFebrile neutropeniaHigher with docetaxel
Docetaxel vs. PemetrexedFirst-lineAnemiaLower with docetaxel
Docetaxel vs. PemetrexedFirst-lineThrombocytopeniaNo significant difference
Docetaxel vs. PemetrexedFirst-lineNon-hematological toxicityNo significant difference
Docetaxel vs. PemetrexedSecond-lineNeutropeniaHigher with docetaxel
Docetaxel vs. PemetrexedSecond-lineFebrile neutropeniaHigher with docetaxel
Docetaxel vs. PemetrexedSecond-lineThrombocytopeniaLower with docetaxel
Docetaxel vs. PemetrexedSecond-lineAnemiaNo significant difference
Docetaxel vs. PemetrexedSecond-lineNon-hematological toxicityNo significant difference
Docetaxel vs. Vinca AlkaloidFirst-lineAnemiaLower with docetaxel
Docetaxel vs. Vinca AlkaloidFirst-lineDiarrheaHigher with docetaxel

Pharmaceutical Formulations and Stability

Due to docetaxel's poor water solubility, pharmaceutical formulation has presented significant challenges that have been addressed through various approaches. Traditional docetaxel formulations often required a two-vial system consisting of a drug concentrate and a diluent, which complicated preparation and administration procedures.

More recent developments have focused on creating single-liquid pharmaceutical compositions containing docetaxel that offer improved stability and convenience. These formulations typically include:

  • Docetaxel or a pharmaceutically acceptable salt

  • A surfactant selected from polysorbate, polyoxyethylene glycol ester, or polyoxyethylene castor oil derivatives

  • Anhydrous ethanol in specific concentration ranges

  • pH adjusting agents to maintain pH at or below 5.0

These single-liquid formulations provide several advantages over conventional preparations:

  • Direct dilution into perfusion solution without intermediate diluent

  • Improved stability compared to pre-mixed solutions

  • Lower viscosity allowing for divided administration

  • Simplified preparation reducing potential medication errors

The stability of docetaxel is pH-dependent, with greater stability observed in acidic conditions. Formulations typically maintain pH at or below 5.0 to maximize chemical stability and shelf life. Various excipients and stabilizing agents have been evaluated to further enhance the stability profile of docetaxel preparations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator